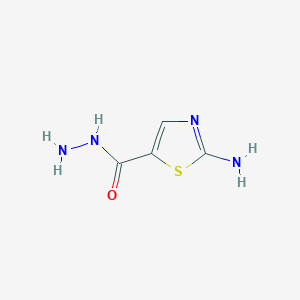

2-Amino-1,3-thiazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-1,3-thiazole-5-carbohydrazide is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-thiazole-5-carbohydrazide typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The general reaction can be represented as follows:

- Thiosemicarbazide + α-Haloketone → Intermediate

- Intermediate → this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:

- Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

- Reduction: Reduction reactions can yield thiazolidines.

- Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring .

Common Reagents and Conditions:

- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions .

Major Products:

- Oxidation: Sulfoxides and sulfones.

- Reduction: Thiazolidines.

- Substitution: Various substituted thiazole derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Amino-1,3-thiazole-5-carbohydrazide features a thiazole ring with an amino group and a carbohydrazide moiety. The presence of nitrogen and sulfur in its structure allows for various chemical modifications, enhancing its reactivity and biological interactions.

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic effects. Key applications include:

- Anticancer Activity : Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism essential for eliminating cancerous cells .

- Antimicrobial Properties : This compound has demonstrated effectiveness against various microbial strains, including bacteria and fungi. Its structural characteristics contribute to its ability to disrupt microbial cell functions .

- Anti-inflammatory Effects : Studies have indicated that derivatives of this compound can reduce inflammation, making it a potential candidate for treating inflammatory diseases .

Synthesis of Heterocyclic Compounds

This compound serves as a key building block in the synthesis of more complex heterocyclic compounds. It can be modified to create various derivatives that possess enhanced biological activities .

Material Science

The compound has applications in the production of dyes and pigments due to its ability to form stable complexes with metals. This property is particularly useful in the textile industry where colorfastness is essential.

Case Study 1: Anticancer Research

A study published in a reputable journal demonstrated that this compound derivatives showed promising results against human leukemia cells. The synthesized compounds exhibited strong anti-proliferative effects, suggesting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various pathogenic microorganisms. The results indicated significant inhibition zones compared to control groups, highlighting the compound's effectiveness as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 2-Amino-1,3-thiazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

- 2-Amino-5-chlorothiazole

- 2-Amino-4-methylthiazole

- 2-Amino-5-methylthiazole

Comparison: Compared to its analogs, 2-Amino-1,3-thiazole-5-carbohydrazide exhibits unique properties due to the presence of the carbohydrazide group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various chemical reactions and applications .

Activité Biologique

2-Amino-1,3-thiazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Demonstrates cytotoxic effects on cancer cell lines.

- Antifungal : Shows activity against certain fungal pathogens.

- Antiviral : Potential efficacy against viruses such as HIV and HBV.

Target Interactions

This compound interacts with multiple biological targets, influencing various biochemical pathways. Thiazole derivatives are known to affect cellular functions by modulating enzyme activities and receptor interactions. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Cellular apoptosis : Induces programmed cell death in cancer cells.

- Inhibition of microbial growth : Disrupts bacterial cell wall synthesis and function.

- Antioxidant activity : Scavenges free radicals, reducing oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, with zones of inhibition comparable to standard antibiotics like gentamicin (Table 1).

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |

|---|---|---|---|

| This compound | E. coli ATCC 25922 | 18 | Gentamicin (19) |

| S. aureus ATCC 6538P | 20 | Gentamicin (19) |

Anticancer Properties

In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines, including human glioblastoma (U251) and melanoma (WM793). The compound showed promising results with IC50 values indicating potent anticancer activity (Table 2).

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| U251 | 5.0 | Doxorubicin |

| WM793 | 7.0 | Doxorubicin |

Case Studies

-

Antimicrobial Efficacy :

A series of thiazole derivatives were synthesized and tested for their antimicrobial properties. Among them, this compound exhibited superior activity against Salmonella enteritidis and was more effective than gentamicin in some cases . -

Cytotoxicity Against Cancer Cells :

A study highlighted the structure-activity relationship (SAR) for thiazole derivatives, showing that modifications at specific positions significantly enhance cytotoxicity. The presence of an amino group at the 2-position was crucial for activity against various cancer cell lines .

Propriétés

IUPAC Name |

2-amino-1,3-thiazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-4-7-1-2(10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOMKCPLNJKURD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332844 |

Source

|

| Record name | 2-amino-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176179-11-6 |

Source

|

| Record name | 2-amino-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.